molecular formula C7H4N2O2S B3049642 Thiocyanic acid, 4-nitrophenyl ester CAS No. 2137-92-0

Thiocyanic acid, 4-nitrophenyl ester

Cat. No. B3049642
CAS RN: 2137-92-0
M. Wt: 180.19 g/mol
InChI Key: JDZYWJUTZURMKO-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-nitrophenyl ester is a chemical compound with the formula HSCN and structure H−S−C≡N . It exists as a tautomer with isothiocyanic acid (H−N=C=S) . The isothiocyanic acid tautomer tends to dominate, with the compound being approximately 95% isothiocyanic acid in the vapor phase . The salts and esters of thiocyanic acid are known as thiocyanates .


Synthesis Analysis

The synthesis of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step . These esters serve as valuable intermediates for indirect radiofluorination of biomolecules. Compared to the commonly used 2,3,5,6-tetrafluorphenyl (TFP) activated esters, PNP esters demonstrate superior acylation kinetics under direct radiofluorination conditions .


Molecular Structure Analysis

The molecular formula of Thiocyanic acid, 4-nitrophenyl ester is C7H3N3O4S , with a molar mass of 225.181 g/mol . Its structure consists of a nitrophenyl group attached to a thiocyanate functional group (H−S−C≡N) .


Chemical Reactions Analysis

Thiocyanic acid esters, including 4-nitrophenyl esters, are commonly used for indirect radiolabelling of biomolecules . The preparation of [18F]fluoroacylation synthons involves multiple steps, including radiofluorination of an appropriate stable ester, hydrolysis, activation of the resulting acid, and final HPLC purification of the synthon. These synthons are then reacted with biomolecules to prepare corresponding radiopharmaceuticals .


Physical And Chemical Properties Analysis

  • Appearance : Colorless liquid or colorless gas (autopolymerizing to white solid) .
  • Melting Point : Approximately 5°C (oligomers?) and -110°C (monomer?) .
  • Vapor Pressure : 4.73 mmHg (631 Pa) .

Mechanism of Action

The mechanism of action involves the acylation of biomolecules through the use of an 18 F-labelled activated ester . This method allows for indirect radiolabelling, as sensitive biomolecules cannot tolerate harsh radiofluorination conditions directly. The 4-nitrophenyl esters serve as efficient acylation synthons for this purpose .

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid ingestion, and use appropriate protective measures .

properties

IUPAC Name

(4-nitrophenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZYWJUTZURMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175634
Record name Thiocyanic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocyanic acid, 4-nitrophenyl ester

CAS RN

2137-92-0
Record name Thiocyanic acid, 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2137-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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